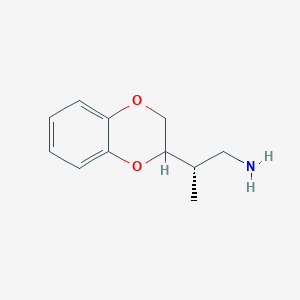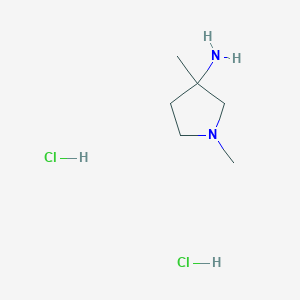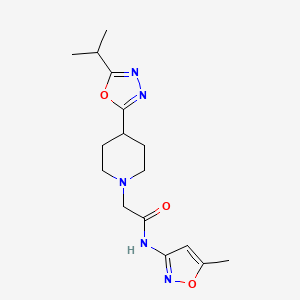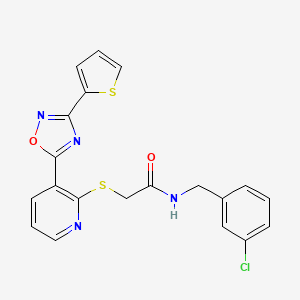
3-(Sulfanylmethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Sulfanylmethyl)phenol is an organic compound with the molecular formula C7H8OS. It consists of a phenol ring (benzene with a hydroxyl group) where a methylthiol group is attached at the third position (meta position) on the ring. This structure suggests potential for various chemical reactions and applications in scientific research.
Métodos De Preparación
The synthesis of 3-(Sulfanylmethyl)phenol involves the reaction of vanillin with sodium hydrosulfide followed by acidification to precipitate the compound. The resulting product is then purified using recrystallization techniques. Another method involves the ipso-hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent . This method is scalable and efficient, providing high yields without the need for chromatographic purification.
Análisis De Reacciones Químicas
3-(Sulfanylmethyl)phenol undergoes various types of chemical reactions:
Oxidation: The thiol group can be oxidized to a sulfenic acid (R-SOH) or further to a sulfonic acid (R-SO2OH) depending on the oxidizing agent.
Alkylation: The thiol group can react with alkylating agents (RX) to form thioethers (R-S-R’).
Acylation: The thiol group can react with acylating agents (RCOX) to form thioesters (R-C(O)-S-R’).
Electrophilic Aromatic Substitution: Phenolic compounds like this compound are known to be very reactive towards electrophilic aromatic substitution.
Aplicaciones Científicas De Investigación
3-(Sulfanylmethyl)phenol and related compounds have been explored for various synthetic pathways and material applications. For instance, research has focused on synthesizing thiols from isobornylphenols, demonstrating the compound’s utility in synthetic organic chemistry for creating thiol-containing molecules. In medicinal chemistry, sulfur-containing phenolic compounds have shown promise in the synthesis of bioactive materials with antioxidant potential. Additionally, sulfanylphenol derivatives have applications in environmental chemistry, such as accelerating the oxidation of substituted phenols by potassium permanganate in aqueous solutions.
Mecanismo De Acción
The mechanism of action of 3-(Sulfanylmethyl)phenol involves its reactive thiol group, which can participate in various chemical reactions. The thiol group can undergo oxidation, alkylation, and acylation, leading to the formation of different products. These reactions are crucial for the compound’s applications in synthetic organic chemistry and material sciences.
Comparación Con Compuestos Similares
3-(Sulfanylmethyl)phenol is unique due to its combination of a phenol ring and a methylthiol group. Similar compounds include:
4-(Sulfanylmethyl)phenol: Similar structure but with the thiol group at the para position.
2-(Sulfanylmethyl)phenol: Similar structure but with the thiol group at the ortho position.
4-(3-Sulfanylpropyl)-2-isobornyl-6-methylphenol: A more complex structure with additional substituents.
These compounds share similar reactivity patterns but differ in their specific applications and chemical properties.
Propiedades
IUPAC Name |
3-(sulfanylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c8-7-3-1-2-6(4-7)5-9/h1-4,8-9H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHPNRUFIUTBAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2631619.png)

![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-6-ethoxypyridine-3-carboxamide](/img/structure/B2631624.png)

![4-({1-[(2-Methylphenyl)methyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B2631629.png)
![5-Ethyl-4-methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2631630.png)
![2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2631631.png)
![Tert-butyl N-[2-(2-hydroxyethylsulfonimidoyl)ethyl]carbamate](/img/structure/B2631632.png)


![tert-butyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate](/img/structure/B2631637.png)


![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2631641.png)
